

Standard Operating Procedure for In Vitro Antioxidant Assays of 13-cis-Lycopene

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Compound of Interest		
Compound Name:	13-cis-Lycopene	
Cat. No.:	B082249	Get Quote

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Application Notes

Lycopene, a potent carotenoid antioxidant, exists in various isomeric forms, with all-translycopene being the most abundant in nature. However, processing and thermal treatment can lead to the formation of cis-isomers, including **13-cis-lycopene**. Emerging research suggests that cis-isomers of lycopene may possess enhanced bioavailability and, in some cases, superior antioxidant activity compared to the all-trans form.[1][2][3] This document provides a detailed standard operating procedure for evaluating the in vitro antioxidant capacity of **13-cis-lycopene** using a panel of established assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and singlet oxygen quenching assays.

Understanding the antioxidant potential of specific lycopene isomers like **13-cis-lycopene** is crucial for the development of functional foods, nutraceuticals, and pharmaceuticals targeting oxidative stress-related diseases. The protocols outlined herein are designed to ensure reproducibility and accuracy in the assessment of the antioxidant properties of this lipophilic compound.

Quantitative Antioxidant Activity of Lycopene Isomers



Methodological & Application

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The antioxidant capacity of lycopene isomers can vary depending on the assay method. The following table summarizes available data comparing the activity of different lycopene isomers. It is important to note that specific quantitative data for pure **13-cis-lycopene** is limited in the literature; however, studies on mixtures of cis-isomers indicate a general trend of increased antioxidant activity compared to the all-trans isomer.



Assay	Isomer	Result	Reference
DPPH Radical Scavenging	Lycopene (mix of isomers)	IC50 = 54.008 μg/mL	[4]
Lycopene with 55% Z (cis) isomers	IC50 = 80 μg/mL	[5]	
Lycopene with 30% Z (cis) isomers	IC50 = 110 μg/mL	[5]	_
Lycopene with 5% Z (cis) isomers	IC50 = 140 μg/mL	[5]	
ABTS Radical Cation Decolorization	(all-E)-Lycopene	TEAC = 1.69 ± 0.08	[1]
(5Z)-Lycopene	TEAC = 1.73 ± 0.09	[1]	
(9Z)-Lycopene	TEAC = 1.68 ± 0.07	[1]	_
(13Z)-Lycopene	TEAC = 1.70 ± 0.08	[1]	_
Lycopene with 55% Z (cis) isomers	IC50 = 35 μg/mL	[5]	
Lycopene with 30% Z (cis) isomers	IC50 = 60 μg/mL	[5]	_
Lycopene with 5% Z (cis) isomers	IC50 = 80 μg/mL	[5]	
FRAP (Ferric Reducing Antioxidant Power)	(all-E)-Lycopene	0.46 ± 0.02 μmol Trolox/μmol	[1]
(5Z)-Lycopene	0.47 ± 0.02 μmol Trolox/μmol	[1]	
(9Z)-Lycopene	0.45 ± 0.02 μmol Trolox/μmol	[1]	_
(13Z)-Lycopene	0.45 ± 0.01 μmol Trolox/μmol	[1]	_







Singlet Oxygen	Lycopene (isomer not	k_q = 31 x 10^9 M^-1	[6]
Quenching	specified)	s^-1	

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals.

TEAC: Trolox Equivalent Antioxidant Capacity. k q: Quenching rate constant.

Experimental Protocols DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

- 13-cis-Lycopene standard
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol (spectrophotometric grade)
- Suitable solvent for 13-cis-lycopene (e.g., tetrahydrofuran (THF), chloroform, or a mixture of hexane and acetone)
- Trolox or Ascorbic Acid (as a positive control)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 517 nm

Procedure:

- Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in a dark bottle at 4°C.
- Preparation of Standard and Sample Solutions:



- Prepare a stock solution of 13-cis-lycopene in a suitable solvent. Due to its lipophilic nature, ensure complete dissolution.
- Prepare a series of dilutions of the 13-cis-lycopene stock solution and the positive control (Trolox or Ascorbic Acid) in the same solvent.
- Assay Protocol:
 - In a 96-well microplate, add 100 μL of the sample or standard solution at different concentrations to respective wells.
 - Add 100 μL of the 0.1 mM DPPH solution to each well.
 - \circ For the blank, add 100 µL of the solvent instead of the sample.
 - Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, converting it back to the colorless ABTS form. This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]

Materials:

- 13-cis-Lycopene standard
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))



- · Potassium persulfate
- Ethanol or a suitable solvent for lipophilic compounds[8]
- Trolox (as a positive control)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 734 nm

Procedure:

- Preparation of ABTS Radical Cation (ABTS•+) Solution:
 - Prepare a 7 mM aqueous solution of ABTS.
 - Prepare a 2.45 mM aqueous solution of potassium persulfate.
 - Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
- Preparation of Working ABTS++ Solution:
 - Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Preparation of Standard and Sample Solutions:
 - Prepare a stock solution of 13-cis-lycopene in a suitable organic solvent.
 - Prepare a series of dilutions of the 13-cis-lycopene stock solution and the positive control (Trolox).
- Assay Protocol:
 - Add 20 μL of the sample or standard solution at different concentrations to the wells of a 96-well microplate.
 - $\circ~$ Add 180 μL of the working ABTS++ solution to each well.



- Shake the plate and incubate at room temperature for 6 minutes.
- Measure the absorbance at 734 nm.
- Calculation: The percentage of ABTS++ scavenging is calculated similarly to the DPPH
 assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant
 Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox
 standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

- 13-cis-Lycopene standard
- Acetate buffer (300 mM, pH 3.6)
- 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
- 20 mM Ferric chloride (FeCl₃) solution
- Trolox or Ferrous sulfate (FeSO₄) (as a standard)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 593 nm

Procedure:

- Preparation of FRAP Reagent:
 - Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
 - Warm the reagent to 37°C before use.

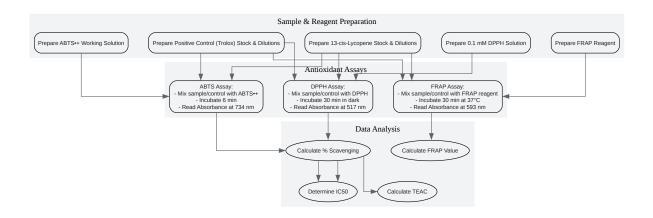


- Preparation of Standard and Sample Solutions:
 - Prepare a stock solution of **13-cis-lycopene** in an appropriate solvent.
 - Prepare a series of dilutions of the 13-cis-lycopene stock solution and the standard (Trolox or FeSO₄).
- Assay Protocol:
 - \circ Add 20 μ L of the sample or standard solution to the wells of a 96-well microplate.
 - Add 180 μL of the pre-warmed FRAP reagent to each well.
 - Incubate the plate at 37°C for 30 minutes.
 - Measure the absorbance at 593 nm.
- Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as μmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays





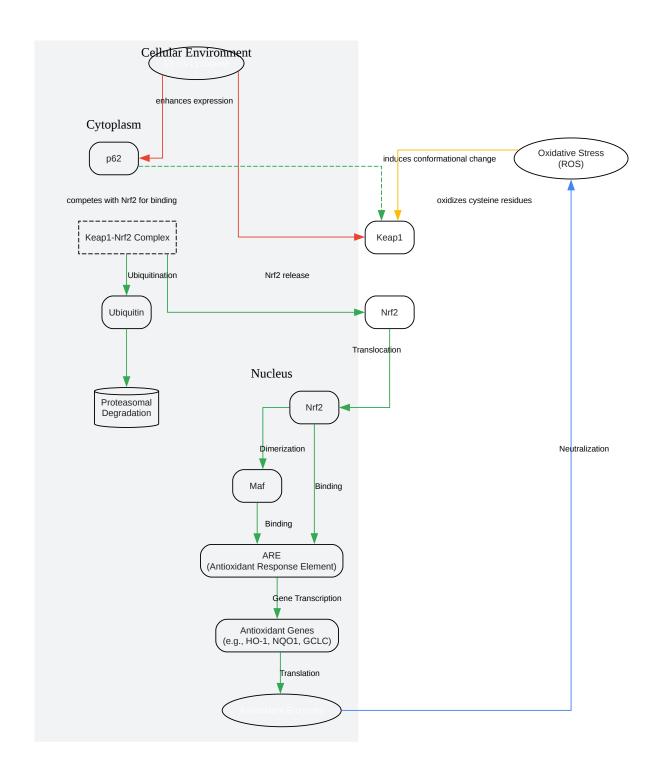
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Caption: Workflow for assessing the antioxidant capacity of 13-cis-Lycopene.

Lycopene-Mediated Nrf2 Signaling Pathway Activation

Lycopene has been shown to exert its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.





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Caption: Lycopene activates the Nrf2 antioxidant pathway.



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